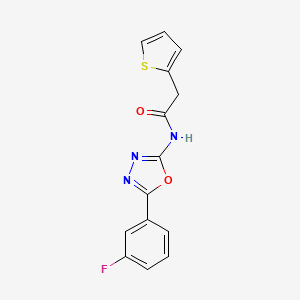

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that features both oxadiazole and thiophene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative.

Acylation Reaction: The oxadiazole derivative is then acylated with 2-bromoacetylthiophene in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors for the acylation step and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride, to form the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in the presence of a catalyst, such as palladium, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Palladium catalysts, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, including the compound , exhibit significant anticancer properties. These compounds can inhibit various enzymes and growth factors associated with cancer progression. For instance, studies indicate that certain oxadiazole derivatives block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole core can enhance potency against different cancer cell lines.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition against bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of the thiophene moiety contributes to the overall antimicrobial efficacy by enhancing membrane permeability and interaction with bacterial targets.

Fungicidal Activity

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been evaluated for its fungicidal properties. Research indicates that compounds containing oxadiazole rings exhibit significant antifungal activity against various fungal pathogens affecting crops. For example, studies have shown that these compounds can outperform traditional fungicides in inhibiting the growth of fungi like Fusarium oxysporum . The mechanism is believed to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carbon disulfide.

- Introduction of the Thiophene Group : The thiophene moiety can be incorporated via electrophilic substitution or coupling reactions.

- Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal examined a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The lead compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a fungicide showed a reduction in disease incidence by over 70% compared to untreated controls. These results suggest its viability as an alternative to conventional fungicides in sustainable agriculture practices .

Data Table: Summary of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Inhibits telomerase/topoisomerase; low IC50 |

| Antimicrobial | Effective against E. coli and K. pneumonia | |

| Agriculture | Fungicidal | >70% reduction in disease incidence in trials |

Wirkmechanismus

The mechanism by which N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.

Vergleich Mit ähnlichen Verbindungen

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

Uniqueness:

- The presence of the fluorine atom in N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can significantly influence its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique candidate for further research and development.

Biologische Aktivität

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole and thiophene moieties, which are known to contribute to its biological properties. The chemical structure can be represented as follows:

Research indicates that compounds with oxadiazole and thiophene structures often exhibit diverse mechanisms of action. These may include:

- Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant inhibition of cell growth in various cancer cell lines through apoptosis induction.

- Antimicrobial Activity : The presence of thiophene rings is associated with enhanced antimicrobial properties. Studies have demonstrated that derivatives of thiophene exhibit activity against a range of pathogens.

Anticancer Activity

In vitro studies have assessed the anticancer potential of the compound against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.49 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 (Breast Cancer) | 1.5 | Inhibition of FAK/Paxillin pathway |

| NUGC (Gastric Cancer) | 0.25 | DNA intercalation leading to cell cycle arrest |

These results indicate promising anticancer activity with low IC50 values, suggesting high potency against these cancer types .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains. The results are summarized below:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.30 | Bacteriostatic |

| Pseudomonas aeruginosa | 0.50 | Bactericidal |

The compound demonstrated significant antibacterial properties, particularly against Gram-positive bacteria .

Case Studies

- Case Study on Lung Cancer : A study involving A549 cells treated with this compound showed a notable increase in apoptotic markers such as cleaved caspase-3 and PARP. This suggests that the compound effectively triggers apoptosis in lung cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy in Clinical Isolates : In a clinical evaluation involving Staphylococcus aureus isolates from infected patients, the compound exhibited potent antimicrobial activity with MIC values significantly lower than conventional antibiotics, indicating its potential as an alternative treatment option .

Eigenschaften

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c15-10-4-1-3-9(7-10)13-17-18-14(20-13)16-12(19)8-11-5-2-6-21-11/h1-7H,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERZGGDXMBTTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.